3-methoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-naphthamide
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Description
3-methoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-2-naphthamide is a useful research compound. Its molecular formula is C21H17N3O4S2 and its molecular weight is 439.5. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
A novel compound, identified for its anticancer activity in human malignant melanoma cell lines, operates through a mechanism that induces necroptosis at low concentrations and apoptosis at high concentrations. This dual mechanism, influenced by the activation of death receptors and scaffold proteins, showcases the compound's potential in melanoma treatment strategies (Q. Kong et al., 2018).
Anti-inflammatory and Analgesic Applications
Methoxytetrahydropyrans, exemplified by certain derivatives, have shown significant inhibition of 5-lipoxygenase, an enzyme involved in inflammatory and allergic responses. These findings indicate potential applications in treating conditions where leukotrienes play a key role (G. C. Crawley et al., 1992).
Photodynamic Therapy for Cancer Treatment
Research on zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups containing Schiff base revealed high singlet oxygen quantum yield, making them suitable as Type II photosensitizers in photodynamic therapy for cancer treatment. The properties of these compounds, including good fluorescence and appropriate photodegradation quantum yields, are pivotal for their application in treating various cancers (M. Pişkin et al., 2020).
Synthesis of Pharmaceutical Intermediates
The synthesis of "P methoxyphenyl) 7 methoxy 1 hydroxy 3 naphthalenecarbonylic acid" demonstrates a pathway to creating pharmaceutical intermediates through specific chemical reactions, providing a foundational step for developing drugs with various therapeutic potentials (Yu Ma, 2000).
Enzyme Inhibition for Therapeutic Applications
Compounds derived from similar chemical frameworks have shown enzyme inhibitory activities, such as the inhibition of 5-lipoxygenase. These activities suggest potential therapeutic applications in conditions mediated by enzyme dysregulation (J. Falgueyret et al., 1993).
Properties
IUPAC Name |
3-methoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S2/c1-28-19-13-15-5-3-2-4-14(15)12-18(19)20(25)23-16-6-8-17(9-7-16)30(26,27)24-21-22-10-11-29-21/h2-13H,1H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUBJTNDOODMPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.